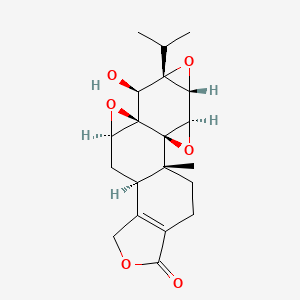![molecular formula C22H26N4O8 B10833372 N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide](/img/structure/B10833372.png)
N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a phenylisoxazole moiety and two glutamyl residues. It has been studied for its potential as an inhibitor in biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide typically involves multiple steps. The initial step often includes the formation of the phenylisoxazole ring, followed by the attachment of the propanoyl group. The final steps involve the coupling of this intermediate with L-alpha-glutamyl residues under specific reaction conditions .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, possibly using automated synthesis equipment and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenylisoxazole ring or the glutamyl residues.
Reduction: This reaction can potentially reduce any oxidized intermediates back to their original state.
Substitution: This reaction can occur at the phenylisoxazole ring or the propanoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups to the phenylisoxazole ring .
Aplicaciones Científicas De Investigación
N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying complex synthetic pathways and reaction mechanisms.
Industry: Its unique structure makes it a candidate for developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide involves its interaction with specific molecular targets. It is known to inhibit matrix metalloproteinase-10 (MMP-10), which plays a role in various physiological and pathological processes. The compound binds to the active site of MMP-10, preventing its enzymatic activity and thereby modulating the associated biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamine
- N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Ethyl Ester
Uniqueness
N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide is unique due to its specific inhibitory action on MMP-10, which is not commonly observed in other similar compounds.
Propiedades
Fórmula molecular |
C22H26N4O8 |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
(4S)-5-amino-4-[[(2S)-4-carboxy-2-[3-(3-phenyl-1,2-oxazol-5-yl)propanoylamino]butanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H26N4O8/c23-21(32)15(7-10-19(28)29)25-22(33)16(8-11-20(30)31)24-18(27)9-6-14-12-17(26-34-14)13-4-2-1-3-5-13/h1-5,12,15-16H,6-11H2,(H2,23,32)(H,24,27)(H,25,33)(H,28,29)(H,30,31)/t15-,16-/m0/s1 |
Clave InChI |
LIIRZRQVACDFBI-HOTGVXAUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NOC(=C2)CCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(=C2)CCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


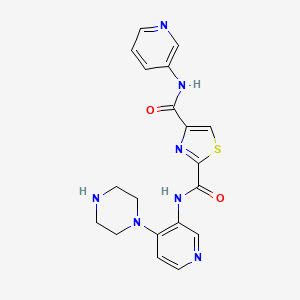

![2-(1-adamantyl)-N-[2-(3-aminopyrrolidine-1-carbonyl)pyrazolo[1,5-a]pyridin-4-yl]acetamide](/img/structure/B10833315.png)
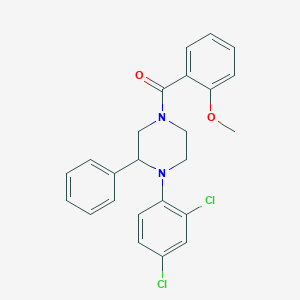
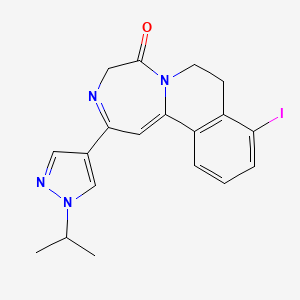
![(1,1,1-Trifluoro-3-hydroxypropan-2-yl) 3-[benzenesulfonyl(propan-2-yl)amino]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B10833331.png)
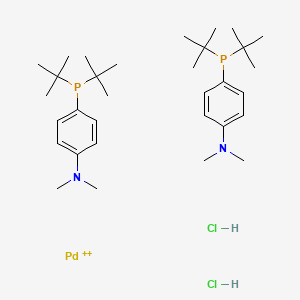
![N-benzyl-N-[3,4-dioxo-1-phenyl-4-(pyridin-2-ylmethylamino)butan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B10833339.png)

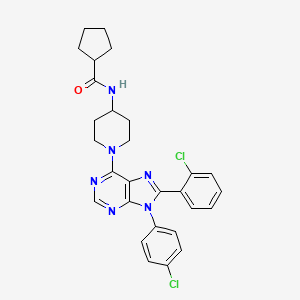
![2-(4-bromophenyl)-N-[(4-fluorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide](/img/structure/B10833352.png)

![(1,1,1-Trifluoro-3-hydroxypropan-2-yl) 3-(benzenesulfonamido)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B10833380.png)
